molecular formula C20H18N2O3 B3184295 2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide CAS No. 1093070-15-5

2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide

Cat. No.: B3184295
CAS No.: 1093070-15-5
M. Wt: 334.4 g/mol
InChI Key: VSSCGDQNPCMSPT-UHFFFAOYSA-N
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Description

2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide is a complex organic compound with a unique structure that includes a naphthalene ring, a nitro group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzamide to introduce the nitro group at the 5-position. This is followed by the coupling of the nitrated intermediate with (1R)-1-naphthalen-1-yl-ethylamine under appropriate conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzamides and naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methyl-N-(1R-naphthalen-1-yl-ethyl)benzamide: A related compound with an amino group instead of a nitro group.

    2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide is unique due to the presence of both a nitro group and a naphthalene ring, which confer distinct chemical and biological properties. The nitro group enhances its reactivity, while the naphthalene ring contributes to its ability to interact with various biological targets.

Properties

CAS No.

1093070-15-5

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

2-methyl-N-(2-naphthalen-1-ylethyl)-5-nitrobenzamide

InChI

InChI=1S/C20H18N2O3/c1-14-9-10-17(22(24)25)13-19(14)20(23)21-12-11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,13H,11-12H2,1H3,(H,21,23)

InChI Key

VSSCGDQNPCMSPT-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC(C)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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